molecular formula C21H24O B1661887 1-(9H-fluoren-2-yl)octan-1-one CAS No. 99012-31-4

1-(9H-fluoren-2-yl)octan-1-one

Cat. No.: B1661887
CAS No.: 99012-31-4
M. Wt: 292.4 g/mol
InChI Key: HZLNJYVBCPTWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-fluoren-2-yl)octan-1-one is a useful research compound. Its molecular formula is C21H24O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

99012-31-4

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)octan-1-one

InChI

InChI=1S/C21H24O/c1-2-3-4-5-6-11-21(22)17-12-13-20-18(15-17)14-16-9-7-8-10-19(16)20/h7-10,12-13,15H,2-6,11,14H2,1H3

InChI Key

HZLNJYVBCPTWAK-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 10.00 g (60.2 mM) of fluorene in 100 ml of dry carbon disulfide, 9.40 g (70.5 mM) of anhydrous aluminum chloride was added while being cooled on an ice-common salt bath. Under cooling on the bath, 10.3 ml (60.3 mM) of octanoylchloride was gradually added dropwise to the mixture at -2.5° to 1° C., followed by stirring for 2 hours and 50 minutes without cooling on the bath. After the reaction, the reaction mixture was poured into a mixture of 150 g of ice and 50 ml of hydrochloric acid. To the resultant mixture, 100 ml of ethyl acetate was added, followed by stirring at room temperature to precipitate a crystal. The crystal was recovered by filtration and recrystallized from acetone to obtain 3.70 g of 2-octanoylfluorene. The organic layer separated from the filtrate was washed with water, dried with anhydrous sodium sulfate, and condensed into about 100 ml of the resultant solution, followed by cooling on an ice bath to precipitate a crystal. The crystal was recovered by filtration and recrystallized from acetone to obtain 4.09 g of 2-octanoylfluorene. The total amount of 2-octanoylfluorene obtained was 7.79 g (Yield: 44.3%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.